molecular formula C11H14Cl2N2 B6277813 1-(7-methylquinolin-8-yl)methanamine dihydrochloride CAS No. 2763759-36-8

1-(7-methylquinolin-8-yl)methanamine dihydrochloride

Cat. No.: B6277813
CAS No.: 2763759-36-8
M. Wt: 245.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-methylquinolin-8-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H12N2.2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(7-methylquinolin-8-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-methylquinoline.

    Methylation: The 7-methylquinoline undergoes a methylation reaction to introduce a methyl group at the 8th position.

    Amination: The methylated quinoline is then subjected to an amination reaction to introduce the methanamine group.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(7-methylquinolin-8-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the methanamine group can be replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-methylquinolin-8-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-methylquinolin-8-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(7-methylquinolin-8-yl)methanamine dihydrochloride can be compared with other quinoline derivatives, such as:

  • N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate
  • (2-methylquinolin-4-yl)methanamine dihydrochloride

These compounds share similar structural features but differ in their specific functional groups and positions of substitution, which can result in different chemical properties and applications

Properties

CAS No.

2763759-36-8

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.